molecular formula C14H15NO3 B2426296 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid CAS No. 2249371-07-9

3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid

Cat. No. B2426296
CAS RN: 2249371-07-9
M. Wt: 245.278
InChI Key: VRTLMTCTYJGXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid, also known as PTBC, is a small molecule that has been studied for its potential applications in scientific research. PTBC is a benzazepine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes or receptors that are involved in various cellular processes. For example, 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling. 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid has also been shown to bind to the dopamine D2 receptor and modulate its activity.
Biochemical and Physiological Effects:
3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including neuroprotective effects, anticancer effects, and effects on gene expression and chromatin remodeling. In addition, 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid has been shown to have anti-inflammatory and antioxidant effects, and to modulate the activity of various neurotransmitters and receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid in lab experiments is its relatively small size, which allows it to penetrate cell membranes and interact with intracellular targets. In addition, 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid is relatively stable and easy to synthesize, making it a versatile tool for scientific research. However, one limitation of using 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid is its potential toxicity, which can vary depending on the concentration and duration of exposure.

Future Directions

There are many potential future directions for research on 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid, including further investigation of its mechanisms of action, development of new derivatives with improved potency and selectivity, and exploration of its potential applications in various disease models. In addition, 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid could be used as a tool for studying the role of specific enzymes or receptors in various cellular processes, and for drug discovery and development.

Synthesis Methods

3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid can be synthesized through a multi-step process that involves the condensation of 2-amino-1,2,3,4-tetrahydroquinoline with an α,β-unsaturated ketone, followed by a cyclization reaction to form the benzazepine ring. The resulting product can then be further functionalized to introduce the carboxylic acid group.

Scientific Research Applications

3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid has been shown to have neuroprotective effects and to inhibit the activity of certain enzymes that are involved in neurodegenerative diseases. In cancer research, 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid has been shown to have anticancer effects by inhibiting the growth of cancer cells and inducing apoptosis. In drug discovery, 3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid has been used as a lead compound for the development of new drugs that target specific enzymes or receptors.

properties

IUPAC Name

3-prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-13(16)15-7-5-10-3-4-12(14(17)18)9-11(10)6-8-15/h2-4,9H,1,5-8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTLMTCTYJGXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=C(CC1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Prop-2-enoyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid

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